Cas no 2171952-99-9 (2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-enoic acid)

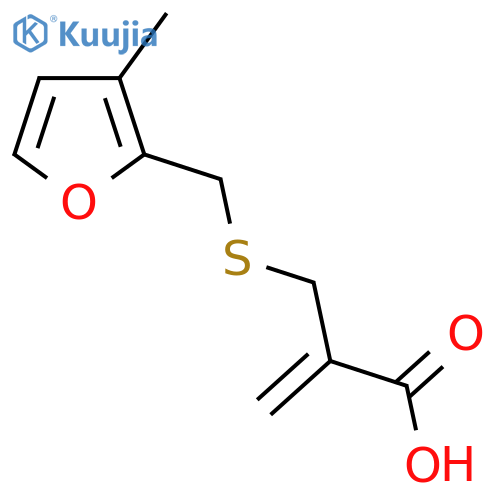

2171952-99-9 structure

商品名:2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-enoic acid

2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-enoic acid

- 2171952-99-9

- 2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-enoic acid

- EN300-1290398

-

- インチ: 1S/C10H12O3S/c1-7-3-4-13-9(7)6-14-5-8(2)10(11)12/h3-4H,2,5-6H2,1H3,(H,11,12)

- InChIKey: QMLYDCUCCSBOAF-UHFFFAOYSA-N

- ほほえんだ: S(CC(=C)C(=O)O)CC1=C(C)C=CO1

計算された属性

- せいみつぶんしりょう: 212.05071541g/mol

- どういたいしつりょう: 212.05071541g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1290398-100mg |

2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-enoic acid |

2171952-99-9 | 100mg |

$804.0 | 2023-10-01 | ||

| Enamine | EN300-1290398-500mg |

2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-enoic acid |

2171952-99-9 | 500mg |

$877.0 | 2023-10-01 | ||

| Enamine | EN300-1290398-5000mg |

2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-enoic acid |

2171952-99-9 | 5000mg |

$2650.0 | 2023-10-01 | ||

| Enamine | EN300-1290398-1.0g |

2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-enoic acid |

2171952-99-9 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1290398-2500mg |

2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-enoic acid |

2171952-99-9 | 2500mg |

$1791.0 | 2023-10-01 | ||

| Enamine | EN300-1290398-1000mg |

2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-enoic acid |

2171952-99-9 | 1000mg |

$914.0 | 2023-10-01 | ||

| Enamine | EN300-1290398-10000mg |

2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-enoic acid |

2171952-99-9 | 10000mg |

$3929.0 | 2023-10-01 | ||

| Enamine | EN300-1290398-50mg |

2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-enoic acid |

2171952-99-9 | 50mg |

$768.0 | 2023-10-01 | ||

| Enamine | EN300-1290398-250mg |

2-({[(3-methylfuran-2-yl)methyl]sulfanyl}methyl)prop-2-enoic acid |

2171952-99-9 | 250mg |

$840.0 | 2023-10-01 |

2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-enoic acid 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

2171952-99-9 (2-({(3-methylfuran-2-yl)methylsulfanyl}methyl)prop-2-enoic acid) 関連製品

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 61389-26-2(Lignoceric Acid-d4)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量